molecular formula C31H33BN2 B12859676 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate

Cat. No.: B12859676
M. Wt: 444.4 g/mol
InChI Key: GTYCSLQITFYSLY-UHFFFAOYSA-O
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Description

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate is a chemical compound known for its unique structure and versatile applications in organic synthesis. It is an amidine base that plays a crucial role in various chemical reactions, particularly in the field of catalysis. The compound is characterized by its bicyclic structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate typically involves the reaction of 1,5-Diazabicyclo[4.3.0]non-5-ene with tetraphenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate involves its ability to act as a strong base and nucleophile. It facilitates various chemical reactions by donating electrons and stabilizing reaction intermediates. The compound’s bicyclic structure contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain catalytic applications.

Properties

Molecular Formula

C31H33BN2

Molecular Weight

444.4 g/mol

IUPAC Name

2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1

InChI Key

GTYCSLQITFYSLY-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2

Origin of Product

United States

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